molecular formula C14H11IO2 B2934847 Methyl 4-iodo-3-phenylbenzoate CAS No. 1234482-33-7

Methyl 4-iodo-3-phenylbenzoate

Cat. No.: B2934847
CAS No.: 1234482-33-7
M. Wt: 338.144
InChI Key: OWGMQQXBFIBMPE-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-phenylbenzoate is a substituted benzoate ester characterized by a phenyl group at the 3-position and an iodine atom at the 4-position of the aromatic ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 4-iodo-3-phenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGMQQXBFIBMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-iodo-3-phenylbenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 3-phenylbenzoate. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent at the 4-position enables participation in palladium-catalyzed coupling reactions:

Suzuki–Miyaura Coupling

Reacts with arylboronic acids under Pd catalysis to form biaryl systems. A representative example yields methyl 4-phenylbenzoate (Table 1).

Table 1: Suzuki–Miyaura coupling conditions and yields

SubstrateCatalyst SystemTemperature (°C)Yield (%)Source
Methyl 4-iodo-3-phenylbenzoatePd(OAc)₂, K₂CO₃, nBu₃P12087
Ethyl 4-iodo-3-phenylbenzoatePd(PPh₃)₄, K₂CO₃, DMF10076

The reaction proceeds via oxidative addition of Pd(0) to the C–I bond, transmetalation with the boronic acid, and reductive elimination to form the C–C bond .

Intramolecular Biaryl Coupling

The iodine and ester groups facilitate Pd-mediated intramolecular cyclization to form fused polyaromatic systems.

Tricyclic Lactone Formation

This compound undergoes cyclocarbonylation with Pd(OAc)₂/nBu₃P in DMA at 190°C, yielding 6H-dibenzo[b,d]pyran-6-one derivatives in 70–95% yields .

Key steps :

  • Oxidative addition of Pd to the C–I bond.

  • CO insertion to form a palladium-acyl intermediate.

  • Cyclization via C–H activation at the phenyl group .

Oxidation Reactions

The methyl ester and phenyl groups influence oxidation behavior:

Iron-Catalyzed Aerobic Oxidation

In the presence of FeCl₂ and PMHS, the methyl group oxidizes to a benzaldehyde moiety with 74% yield (Table 2) .

Table 2: Oxidation of methyl group to aldehyde

Oxidant SystemSolventTemperature (°C)Yield (%)
FeCl₂/PMHS/K₂S₂O₈CH₃CN/H₂O8074

Esterification and Transesterification

The methyl ester undergoes hydrolysis or exchange under acidic/basic conditions:

Fischer Esterification

Refluxing with methanol and H₂SO₄ converts the free acid to the methyl ester (85–92% yield) .

Steglich Esterification

EDC/DMAP-mediated coupling with alcohols forms new esters (e.g., benzyl ester in 80% yield) .

Fries Rearrangement

In polyphosphoric acid (PPA), the ester group undergoes rearrangement to form ortho-/para-acylated derivatives (Figure 1) .

Figure 1: Product distribution in Fries rearrangement

ConditionOrtho Product (%)Para Product (%)
PPA, 120°C, 4h3545

Radical Halogenation

The iodine atom participates in radical chain reactions:

Electrochemical Bromination

Under constant voltage (3 V) in HFIP/CH₃CN, the iodine is replaced by bromine (91% yield) .

Mechanism :

  • Anodic oxidation generates Br⁺ radicals.

  • Radical substitution at the iodine site.

Scientific Research Applications

Methyl 4-iodo-3-phenylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound is involved in the development of new therapeutic agents, especially those targeting specific biological pathways.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-phenylbenzoate depends on the specific reactions it undergoes. In cross-coupling reactions, the iodine atom facilitates the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound Not provided C₁₄H₁₁IO₂ ~338.14 (calculated) 3-Ph, 4-I Pharmaceutical synthesis (inferred)
Methyl 4-hydroxy-3-iodobenzoate 15126-06-4 C₈H₇IO₃ 278.04 3-OH, 4-I Polar reaction intermediates
Methyl 4-iodo-3-methylbenzoate 90347-66-3 C₉H₉IO₂ 276.07 3-CH₃, 4-I Agrochemical intermediates

Research Findings and Functional Insights

  • Electronic Effects : The iodine atom in all three compounds acts as an electron-withdrawing group, directing electrophilic substitution to specific ring positions. The phenyl group in the target compound further deactivates the ring compared to -OH or -CH₃ .
  • Steric Considerations : The bulky phenyl group in this compound may hinder reactions at the 2- and 5-positions, whereas smaller substituents (-OH, -CH₃) allow greater flexibility in synthetic modifications .

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